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This in-depth technical guide explores the historical evolution of posterior sclerotomy for the

purpose of vitreous sampling. From rudimentary needle aspirations to sophisticated, small-

gauge vitrectomy, this document details the key methodologies, presents comparative data,

and illustrates the progression of techniques that have become foundational for both diagnostic

and research applications in ophthalmology. Understanding this evolution provides critical

context for the development of novel therapeutics and diagnostic tools targeting the posterior

segment of the eye.

Early Explorations: The Era of Needle Aspiration
The earliest attempts to sample the vitreous humor were driven by the need to diagnose

intraocular infections and inflammations. These initial procedures were performed with a simple

needle and syringe, a technique now referred to as a "vitreous tap" or "needle biopsy."

Experimental Protocol: Mid-20th Century Diagnostic
Needle Tap
This protocol represents a generalized methodology for the vitreous tap procedure as

performed in the mid-20th century, primarily for diagnosing conditions like endophthalmitis.

Objective: To aspirate a sample of vitreous humor for microbiological or cytological analysis.
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Materials:

Topical anesthetic solution

Aseptic solution (e.g., povidone-iodine)

Eyelid speculum

Syringe (1-5 ml)

Hypodermic needle (typically 22 to 27-gauge)[1]

Sterile collection tube

Procedure:

Administer topical anesthesia to the patient's eye.

Prepare the surgical field by applying an aseptic solution to the ocular surface and

surrounding skin.

Insert an eyelid speculum to ensure the eye remains open and to keep the eyelashes out of

the surgical field.

Identify the needle insertion site in the pars plana, a relatively avascular region of the ciliary

body. The insertion point is typically measured 3.5-4.0 mm posterior to the limbus.[2]

Carefully insert the needle through the sclera, directing it towards the center of the vitreous

cavity to avoid contact with the crystalline lens and the retina.[3]

Slowly aspirate approximately 0.2 to 0.5 ml of vitreous fluid into the syringe.[2][3] Resistance

to aspiration may be met, particularly in non-liquefied vitreous.[1]

Withdraw the needle carefully.

Apply pressure to the injection site to prevent leakage.

Immediately transfer the vitreous sample to a sterile collection tube for laboratory analysis.
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The Mechanical Revolution: Pars Plana Vitrectomy
for Sampling
The 1970s marked a paradigm shift in vitreoretinal surgery with the invention of the first closed-

system vitrectomy device, the Vitreous Infusion Suction Cutter (VISC), by Robert Machemer.[4]

This innovation allowed for the controlled removal of vitreous humor, significantly improving the

safety and efficacy of the procedure and enabling the collection of larger, less traction-

associated vitreous samples.

Experimental Protocol: Early Pars Plana Vitrectomy
(PPV) with Vitreous Cutter
This protocol describes the foundational technique for obtaining a vitreous sample using an

early-generation (e.g., 20-gauge) vitrectomy system.

Objective: To obtain a larger, more representative vitreous sample for diagnostic purposes,

particularly in cases of suspected intraocular lymphoma or other conditions requiring a greater

volume of tissue.

Materials:

Operating microscope

Vitrectomy machine with infusion, suction, and cutting capabilities

Vitreous cutter (vitreotome), initially 17-gauge, later standardized to 20-gauge[1]

Infusion line and cannula

Sclerotomy instruments (e.g., MVR blade)

Light pipe for endoillumination

Sterile vitreous collection cassette or syringe

Procedure:
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Under local or general anesthesia, create conjunctival peritomies at the planned sclerotomy

sites.

Create three sclerotomies (ports) through the pars plana (typically 3.0-4.0 mm posterior to

the limbus) for the infusion cannula, the vitreous cutter, and an endoillumination source.[2]

Place the infusion cannula, typically in the inferotemporal quadrant, ensuring its tip is in the

vitreous cavity before starting the infusion of balanced salt solution (BSS).

For an undiluted sample, the infusion line is kept closed initially.

Introduce the vitreous cutter through one of the superior sclerotomies and the light pipe

through the other.

Position the tip of the vitreous cutter in the mid-vitreous cavity.

Activate the cutting and aspiration functions of the vitrectomy machine to draw vitreous into

the collection line. The sample is collected in a specialized cassette or can be aspirated from

the line with a syringe.

Once a sufficient sample is obtained (typically 1-2 ml or more), the infusion can be opened to

maintain intraocular pressure while the remainder of the therapeutic vitrectomy is performed.

[5]

At the conclusion of the surgery, the sclerotomies are closed with sutures.

Refinement and Miniaturization: The Advent of
Small-Gauge Surgery
The late 20th and early 21st centuries saw the progressive miniaturization of vitrectomy

instrumentation, moving from 20-gauge to 23-, 25-, and now 27-gauge systems. These smaller-

gauge instruments allow for sutureless, self-sealing sclerotomies, reducing surgical trauma and

patient recovery time. This has made vitreous biopsy a safer and more routine procedure.

Experimental Protocol: Modern Small-Gauge Sutureless
Vitrectomy Biopsy
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This protocol outlines the contemporary method for obtaining a vitreous sample, which is often

performed at the beginning of a vitrectomy procedure for various indications.

Objective: To safely and efficiently obtain a high-quality, undiluted vitreous sample with minimal

iatrogenic trauma.

Materials:

Modern vitrectomy system with high-speed cutters

Small-gauge (23, 25, or 27-gauge) trocar and cannula system

Small-gauge vitreous cutter and light pipe

Syringe (3-5 ml) for manual aspiration from the suction line

Sterile collection container

Procedure:

Under anesthesia, create angled, self-sealing sclerotomies by inserting the trocar-cannula

systems through the conjunctiva and sclera into the pars plana.

Insert the infusion cannula, ensuring it is correctly positioned in the vitreous cavity. Keep the

infusion line clamped.

Insert the small-gauge vitreous cutter and endoilluminator.

Attach a syringe to the aspiration line of the vitrector.

Position the cutter in the mid-vitreous and begin cutting and aspirating the vitreous. The

sample is collected directly into the attached syringe.

To obtain a larger volume of undiluted vitreous (up to 4 cc), air can be infused simultaneously

to maintain intraocular pressure while the sample is aspirated.[6]

Once the biopsy is complete, the syringe is removed, the aspiration line is reconnected to

the vitrectomy machine, and the infusion is started for the subsequent therapeutic procedure.
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At the end of the surgery, the cannulas are removed, and the self-sealing wounds are

checked for integrity.

Quantitative Data Summary
The evolution of these techniques has led to significant changes in sample volume, diagnostic

yield, and complication profiles. The following tables summarize key quantitative data gathered

from various studies.

Table 1: Comparison of Vitreous Sampling Techniques

Parameter Needle Aspiration (Tap)
Mechanized Vitrectomy
Biopsy (PPV)

Instrument Gauge 22-30 gauge[1][7] 20, 23, 25, 27-gauge[1][6]

Typical Sample Volume 0.2 - 0.5 ml[2][3] 1.0 - 4.0 ml or more[5][6]

Setting
Outpatient clinic or Operating

Room[2]
Operating Room

Anesthesia Topical or Local[2] Local or General

Suture Requirement None
Required for 20g; typically

none for ≥23g

Table 2: Diagnostic Yield of Vitreous Sampling Methods
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Study/Condition
Needle Aspiration
(Tap)

Mechanized
Vitrectomy Biopsy
(PPV)

Notes

Endophthalmitis

Vitrectomy Study

(EVS)

69% Culture Positive 66% Culture Positive

Study focused on

post-cataract surgery

endophthalmitis.[1]

Duke University Study

(2009-2018)
47% Culture Positive 59% Culture Positive

Included various

etiologies of

endophthalmitis.[8]

General

Uveitis/Malignancy

92% Adequate

Sample

>95% Adequate

Sample

Vitrectomy generally

provides a larger, less

diluted sample,

increasing yield for

cytopathology.[9]

Banu et al.

(Endophthalmitis)
74% Culture Positive

88% Culture Positive

(Vitrectomy Fluid)

Vitrectomy fluid

(diluted sample)

showed higher

positivity than

tap/biopsy .[10]

Table 3: Complication Rates of Vitreous Sampling Techniques
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Complication
Needle Aspiration
(Tap)

Mechanized
Vitrectomy Biopsy
(PPV)

Notes

Intraoperative

Hyphema
~3% ~2%

Data from the

Endophthalmitis

Vitrectomy Study.[1]

Postoperative Retinal

Detachment
~11% ~8%

9-12 month follow-up

in the EVS; difference

not statistically

significant.[1]

Iatrogenic Retinal

Break
Low but risk of traction

~1.5% (with air

infusion)[5]

Risk is present with

both techniques,

especially with

vitreous incarceration.

Sclerotomy Break Not applicable <0.1%

In a large series of

small-gauge PPV with

biopsy.[6]

Lens Touch Risk present <0.1%

Modern techniques

have very low rates of

lens-related

complications.[6]

Visualization of Procedural Evolution
The progression from a simple needle tap to multi-port, small-gauge vitrectomy represents a

significant leap in surgical capability and safety. This evolution can be visualized as a logical

workflow, where each technological advancement addresses the limitations of its predecessor.
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Manual Aspiration Era

Mechanized Vitrectomy Era

17th-19th Century
Crude Vitreous Puncture

(e.g., von Graefe)

Mid-20th Century
Diagnostic Needle Tap
(Posterior Sclerotomy)

Refinement of Technique
(Pars Plana Approach)

1970s: Machemer's VISC
2-Port System (Infusion/Cutter)

17/20-Gauge Instruments

Innovation:
Mechanized Cutter
& Infusion (VISC)

Limitations:
- Small sample volume
- Vitreous traction risk

- 'Dry tap' potential

Late 20th Century
Standard 3-Port PPV

20-Gauge System

Standardization:
3-Port System &
Endoillumination

Advantages:
- Controlled vitreous removal

- Larger sample volume
- Reduced traction

21st Century
Small-Gauge Sutureless PPV

(23g, 25g, 27g)

Miniaturization:
Sutureless Trocar Systems

Advantages:
- Sutureless, self-sealing wounds

- Reduced surgical trauma
- Faster recovery

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Microbiologic yields and complication rates of vitreous needle aspiration versus
mechanized vitreous biopsy in the Endophthalmitis Vitrectomy Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Surgical approach to endophthalmitis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

3. Retrospective Study of Vitreous Tap Technique Using Needle Aspiration for Management
of Shallow Anterior Chamber during Phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]

4. Robert Machemer, MD: Father of Vitreoretinal Surgery - American Academy of
Ophthalmology [aao.org]

5. Vitreous Biopsy Under Air: Technique, Complications, and Volume Outcomes - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Intraoperative Complications With Vitreous Biopsy for Molecular Proteomics - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1669555?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669555?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/10213233/
https://pubmed.ncbi.nlm.nih.gov/10213233/
https://pubmed.ncbi.nlm.nih.gov/10213233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11384773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5451757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5451757/
https://www.aao.org/lifetime-engaged-ophthalmologist/perspective/article/robert-machemer-md-father-of-vitreoretinal-surgery
https://www.aao.org/lifetime-engaged-ophthalmologist/perspective/article/robert-machemer-md-father-of-vitreoretinal-surgery
https://pubmed.ncbi.nlm.nih.gov/31233153/
https://pubmed.ncbi.nlm.nih.gov/31233153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10790578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10790578/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. The influence of needle gauge and infection source on vitreous aspirate cultures -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Endophthalmitis: Which Sampling Method Is Best? - American Academy of Ophthalmology
[aao.org]

9. Vitreous aspiration needle tap in the diagnosis of intraocular inflammation - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Importance of accurate sampling techniques in microbiological diagnosis of
endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Evolution of Posterior Sclerotomy: A Technical
Guide to Vitreous Sampling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669555#historical-evolution-of-posterior-sclerotomy-
for-vitreous-sampling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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